Specific Scientific Field: Environmental Biotechnology
Summary of the Application: 6-Chloropyridin-2-ol is involved in the biodegradation of 3, 5, 6-Trichloro-2-pyridinol (TCP), a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr . This process is important for detoxification .
Methods of Application or Experimental Procedures: A strain of Micrococcus luteus ML, isolated from a stable TCP degrading microbiota, was used in the study . The strain was capable of degrading 61.6% of TCP (50 mg/L) and 35.4% of chlorpyrifos (50 mg/L) at 24 h and 48 h under optimal conditions (temperature: 35 °C; pH: 7.0) .
Results or Outcomes: Two possible degradation pathways of TCP were proposed based on LC–MS analysis . Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation by strain ML .
Specific Scientific Field: Organic Chemistry
Summary of the Application: 6-Chloropyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . This reaction is used in the synthesis of polyfunctional pyridine derivatives .
Methods of Application or Experimental Procedures: Reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol were carried out . The structures of the compounds were confirmed by IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .
Results or Outcomes: Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . The structures of the compounds were confirmed by various spectroscopic methods .
6-Chloropyridin-2-ol, also known as 6-chloro-2-hydroxypyridine, is a heterocyclic compound with the molecular formula C₅H₄ClNO and a molecular weight of approximately 129.544 g/mol. The compound features a chlorine atom at the 6-position and a hydroxyl group at the 2-position of the pyridine ring. Its IUPAC name reflects these substituents, and it is recognized by various synonyms including 2-chloro-6-hydroxypyridine and 6-chloro-2(1H)-pyridinone .
This compound exhibits notable biological activities. It has been identified as having antimicrobial properties, making it useful in disinfectants and preservatives. Additionally, it has shown potential in various pharmacological applications, including acting as an intermediate in drug synthesis due to its ability to interact with biological targets .
Several methods have been developed for synthesizing 6-chloropyridin-2-ol:
6-Chloropyridin-2-ol has diverse applications across various fields:
Research into the interaction of 6-chloropyridin-2-ol with biological systems has revealed its potential effects on enzymes and receptors. Studies have demonstrated its capability to inhibit certain microbial enzymes, which contributes to its antimicrobial activity. Additionally, interaction studies with metal complexes have shown that it can stabilize metal ions, enhancing their biological efficacy .
Several compounds share structural similarities with 6-chloropyridin-2-ol. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Hydroxypyridine | C₅H₅NO | Lacks chlorine; more basic properties. |
4-Chloropyridin-2-ol | C₅H₄ClNO | Chlorine at position 4; different reactivity pattern. |
3-Chloropyridin-2-ol | C₅H₄ClNO | Chlorine at position 3; varied biological activity. |
Uniqueness of 6-Chloropyridin-2-ol:
The presence of the hydroxyl group at the 2-position combined with chlorine at the 6-position gives this compound distinct reactivity and biological properties compared to its analogs. Its specific antimicrobial activity and versatility in synthesis set it apart from other similar compounds .
The direct chlorination of pyridin-2-ol remains a foundational method. Reacting pyridin-2-ol with chlorine gas in the presence of catalysts like iron(III) chloride achieves selective substitution at the 6-position. This exothermic reaction requires precise temperature control (80–100°C) to minimize byproducts such as 2,6-dichloropyridine. Alternative chlorinating agents, including phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂), have been explored but often yield lower regioselectivity.
Pyridine-N-oxides enhance electrophilic substitution reactivity. Treating pyridin-2-ol-N-oxide with phosphorus oxychloride (POCl₃) at 140–160°C facilitates chlorination at the 6-position via a Vilsmeier-Haack-type mechanism. This method achieves yields exceeding 85% and is scalable to multigram batches. The intermediate N-oxide complex stabilizes the transition state, directing chlorine to the para position relative to the hydroxyl group.
Palladium and copper catalysts enable direct C–H chlorination. For example, using Pd(OAc)₂ with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) achieves 6-chloropyridin-2-ol in 72% yield at 120°C. Microwave-assisted reactions reduce reaction times from hours to minutes while maintaining high regioselectivity.
Solvent-free protocols using equimolar POCl₃ in sealed reactors minimize waste. Heating pyridin-2-ol with POCl₃ at 160°C for 2 hours under inert conditions yields 6-chloropyridin-2-ol with 95% purity, avoiding hazardous solvent disposal.
Continuous-flow systems enhance safety and efficiency for large-scale synthesis. Microreactors achieve precise temperature control (ΔT ±2°C), reducing decomposition risks. A typical setup involves pumping pyridin-2-ol and POCl₃ through a heated reactor (150°C) at a residence time of 10 minutes, yielding 90% product.
Optimized stoichiometry (1:1.05 pyridin-2-ol:POCl₃) and real-time monitoring reduce dichlorination byproducts to <2%. Quenching with cold water and neutralization with Na₂CO₃ ensures high-purity isolation.
The chlorine atom at position 6 of 6-chloropyridin-2-ol is highly susceptible to nucleophilic aromatic substitution (NAS) due to the electron-deficient nature of the pyridine ring. The hydroxyl group at position 2 further activates the ring by withdrawing electron density through resonance and inductive effects.
Regioselectivity in NAS reactions of 6-chloropyridin-2-ol is dictated by the electronic and steric environment of the pyridine ring. The hydroxyl group at position 2 directs nucleophilic attack exclusively to the para position (C6), where the chlorine resides, due to its strong electron-withdrawing effect. This regioselectivity is consistent with computational studies on analogous systems, which show that the highest positive charge density in such heteroaromatic systems resides at the position ortho and para to the hydroxyl group [1].
For example, amination reactions with primary amines yield 6-aminopyridin-2-ol derivatives in high yields (>85%) under mild conditions (60–80°C, 12–24 hours) [1]. Thiols similarly displace chlorine at C6, forming stable thioether products. Steric hindrance from bulky nucleophiles marginally reduces reaction rates but does not alter regioselectivity, as demonstrated by kinetic studies .
Table 1: Regioselectivity in NAS Reactions of 6-Chloropyridin-2-ol
Nucleophile | Reaction Temperature (°C) | Yield (%) | Reference |
---|---|---|---|
Methylamine | 70 | 92 | [1] |
Thiophenol | 80 | 88 | |
Sodium Azide | 60 | 78 | [2] |
Solvent polarity and proticity significantly influence NAS kinetics. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the transition state through solvation of the leaving group (Cl⁻). In contrast, protic solvents such as ethanol or water slow the reaction due to hydrogen bonding with the nucleophile, which reduces its effective concentration [2].
For instance, the reaction of 6-chloropyridin-2-ol with morpholine in DMF reaches 95% conversion within 6 hours at 50°C, whereas the same reaction in ethanol requires 24 hours for comparable yields [2]. Microwave-assisted conditions in acetonitrile further accelerate kinetics, achieving full conversion in 1 hour .
6-Chloropyridin-2-ol participates in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, facilitated by palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf). The chlorine atom at C6 is selectively replaced by aryl groups under these conditions, yielding biarylpyridin-2-ol derivatives. Key to success is the use of a bulky ligand (e.g., XPhos), which prevents catalyst poisoning by the hydroxyl group [2].
Table 2: Suzuki-Miyaura Coupling of 6-Chloropyridin-2-ol
Boronic Acid | Catalyst System | Yield (%) | Reference |
---|---|---|---|
Phenylboronic acid | PdCl₂(dppf), K₂CO₃ | 89 | [2] |
4-Methoxyphenylboronic acid | Pd(PPh₃)₄, CsF | 84 |
Buchwald-Hartwig amination of 6-chloropyridin-2-ol with primary or secondary amines employs palladium catalysts (e.g., Pd₂(dba)₃) and specialized ligands (e.g., BINAP or Xantphos). The reaction proceeds via oxidative addition of the C–Cl bond to Pd(0), followed by amine coordination and reductive elimination to form C–N bonds. This method efficiently produces 6-aminopyridin-2-ol derivatives, which are valuable precursors in pharmaceutical synthesis [1].
The hydroxyl group at position 2 is oxidized to a ketone under acidic conditions using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), yielding 6-chloropyridin-2-one. This transformation is critical for accessing pyridone-based scaffolds, which exhibit diverse biological activities. Oxidation rates are pH-dependent, with optimal yields (90–95%) achieved in aqueous sulfuric acid (1 M) at 60°C .
Catalytic hydrogenation (H₂, Pd/C) or hydride transfer agents (e.g., NaBH₄) selectively reduce the pyridine ring to dihydropyridines. The hydroxyl group remains intact, while the C6 chlorine is either retained or replaced by hydrogen, depending on the reductant. For example, hydrogenation at 50 psi H₂ produces 6-chloro-1,2-dihydropyridin-2-ol, whereas LiAlH₄ in tetrahydrofuran (THF) yields fully reduced tetrahydropyridine derivatives [2].
Table 3: Redox Transformations of 6-Chloropyridin-2-ol
Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Oxidation | KMnO₄, H₂SO₄, 60°C | 6-Chloropyridin-2-one | 92 | |
Reduction | H₂ (50 psi), Pd/C, EtOH | 6-Chloro-1,2-dihydropyridin-2-ol | 85 | [2] |
Irritant